molecular formula C24H37Cl3O3 B049132 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid CAS No. 111253-99-7

2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid

Cat. No. B049132
M. Wt: 479.9 g/mol
InChI Key: BUTYVMAMJRCWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid, also known as fenoxaprop-P-ethyl, is a selective herbicide widely used in agriculture to control annual and perennial grass weeds. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides and has a unique chemical structure that gives it a high level of selectivity and efficacy against grass weeds.

Mechanism Of Action

Fenoxaprop-P-ethyl acts by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid biosynthesis. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death. The selectivity of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl for grass weeds is due to the differential sensitivity of their ACC enzymes to the herbicide.

Biochemical And Physiological Effects

Fenoxaprop-P-ethyl has been shown to have minimal impact on non-target organisms, including mammals, birds, and aquatic organisms. Its mode of action is specific to plants and does not affect the metabolism of animals. However, like all herbicides, 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl can have unintended consequences if not used properly, such as the development of herbicide-resistant weeds and the contamination of soil and water resources.

Advantages And Limitations For Lab Experiments

Fenoxaprop-P-ethyl is a valuable tool for plant research, as it allows for the selective control of grass weeds in experimental plots. Its high level of efficacy and selectivity make it a preferred herbicide for use in research settings. However, its use should be carefully controlled to avoid unintended consequences, such as the contamination of experimental plots with herbicide residues.

Future Directions

There are many potential future directions for research on 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl. One area of interest is the development of new herbicides with improved selectivity and efficacy against grass weeds. Another area of focus is the study of the environmental impact of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl and other herbicides on soil and water resources. Finally, there is a need for research on the development of integrated pest management strategies that minimize the use of herbicides and other chemical inputs in agriculture.

Synthesis Methods

Fenoxaprop-P-ethyl can be synthesized through a multistep process starting from 2,4,6-trichlorophenol and pentadecanol. The first step involves the conversion of 2,4,6-trichlorophenol to 2,4,6-trichloro-3-pentadecylphenol, followed by the esterification of the latter with 2-chloroethyl chloroformate to give 2-(2,4,6-trichloro-3-pentadecylphenoxy)ethyl chloroformate. The final step is the reaction of 2-(2,4,6-trichloro-3-pentadecylphenoxy)ethyl chloroformate with propanol to yield 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl.

Scientific Research Applications

Fenoxaprop-P-ethyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of grass weeds, including barnyardgrass, crabgrass, foxtail, and goosegrass. Its selectivity for grass weeds makes it a valuable tool in crop protection, as it allows for the control of weeds without harming the crop.

properties

CAS RN

111253-99-7

Product Name

2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid

Molecular Formula

C24H37Cl3O3

Molecular Weight

479.9 g/mol

IUPAC Name

2-(2,4,6-trichloro-3-pentadecylphenoxy)propanoic acid

InChI

InChI=1S/C24H37Cl3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(25)17-21(26)23(22(19)27)30-18(2)24(28)29/h17-18H,3-16H2,1-2H3,(H,28,29)

InChI Key

BUTYVMAMJRCWHW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)O)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)O)Cl

synonyms

2-(2,4,6-trichloro-3-pentadecyl-phenoxy)propanoic acid

Origin of Product

United States

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